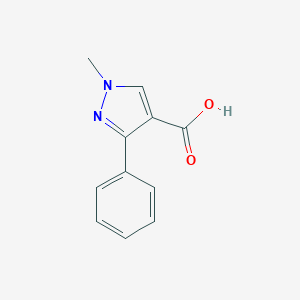![molecular formula C17H22ClNO B034680 benzyl-[3-(2-methoxyphenyl)propyl]azanium;chloride CAS No. 101581-88-8](/img/structure/B34680.png)
benzyl-[3-(2-methoxyphenyl)propyl]azanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BENZYLAMINE, N-(3-(o-METHOXYPHENYL)PROPYL)-, HYDROCHLORIDE is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a benzylamine group attached to a 3-(o-methoxyphenyl)propyl chain, with a hydrochloride salt form enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYLAMINE, N-(3-(o-METHOXYPHENYL)PROPYL)-, HYDROCHLORIDE typically involves the reaction of benzylamine with 3-(o-methoxyphenyl)propyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis process. Additionally, large-scale purification techniques such as distillation and crystallization are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
BENZYLAMINE, N-(3-(o-METHOXYPHENYL)PROPYL)-, HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur, where the benzylamine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halides, alkoxides, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Aldehydes, ketones.
Reduction: Amines.
Substitution: Various substituted benzylamine derivatives.
Scientific Research Applications
BENZYLAMINE, N-(3-(o-METHOXYPHENYL)PROPYL)-, HYDROCHLORIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which BENZYLAMINE, N-(3-(o-METHOXYPHENYL)PROPYL)-, HYDROCHLORIDE exerts its effects involves its interaction with specific molecular targets. The benzylamine group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxyphenyl group enhances the compound’s binding affinity and specificity, allowing it to modulate various biochemical processes effectively.
Comparison with Similar Compounds
Similar Compounds
N-(3-(o-METHOXYPHENYL)PROPYL)BENZAMIDE: Similar structure but with an amide group instead of an amine.
N-(3-(o-METHOXYPHENYL)PROPYL)ANILINE: Contains an aniline group, differing in its aromatic substitution pattern.
N-(3-(o-METHOXYPHENYL)PROPYL)ETHANAMINE: Shorter alkyl chain compared to the benzylamine derivative.
Uniqueness
BENZYLAMINE, N-(3-(o-METHOXYPHENYL)PROPYL)-, HYDROCHLORIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group enhances its solubility and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
101581-88-8 |
|---|---|
Molecular Formula |
C17H22ClNO |
Molecular Weight |
291.8 g/mol |
IUPAC Name |
benzyl-[3-(2-methoxyphenyl)propyl]azanium;chloride |
InChI |
InChI=1S/C17H21NO.ClH/c1-19-17-12-6-5-10-16(17)11-7-13-18-14-15-8-3-2-4-9-15;/h2-6,8-10,12,18H,7,11,13-14H2,1H3;1H |
InChI Key |
RBNHKKOAUMCEBY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CCC[NH2+]CC2=CC=CC=C2.[Cl-] |
Canonical SMILES |
COC1=CC=CC=C1CCC[NH2+]CC2=CC=CC=C2.[Cl-] |
Synonyms |
benzyl-[3-(2-methoxyphenyl)propyl]azanium chloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N,N-dimethylpropan-1-amine](/img/structure/B34618.png)




